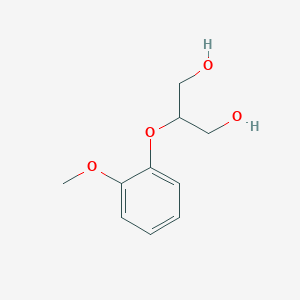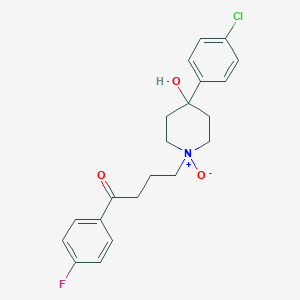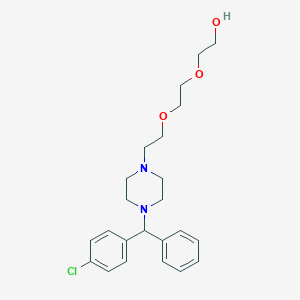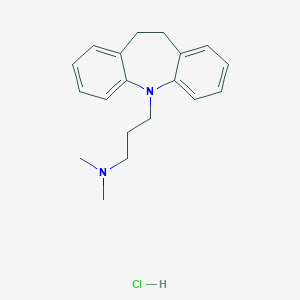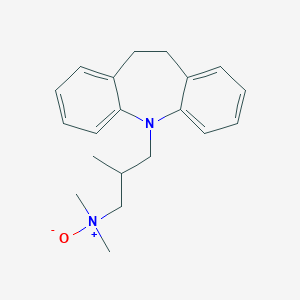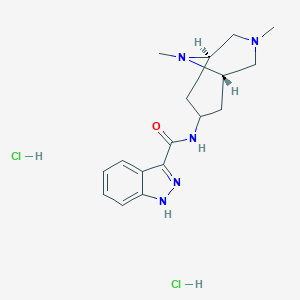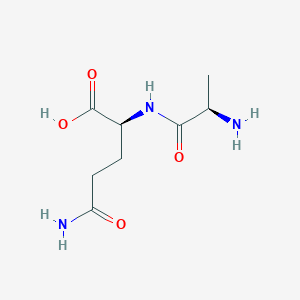
D-Alanyl-L-glutamine
Overview
Description
D-Alanyl-L-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It is used for supplementation and is a component in pharmaceuticals, cosmetics, and food products .
Synthesis Analysis
This compound is mainly produced via chemical synthesis which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for this compound production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . A module for glutamine synthesis from glutamic acid was constructed by introducing glutamine synthetase (GlnA) .Molecular Structure Analysis
Two new crystalline forms (form III and form IV) and a DMSO solvate form (SDMSO) of this compound were discovered . These were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .Physical and Chemical Properties Analysis
At room temperature with 1 atmosphere of pressure, this compound has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) . Also, glutamine does not withstand sterilization procedures, whereas this compound does .Scientific Research Applications
Fermentative Production : A study by Tabata and Hashimoto (2007) developed a method for the fermentative production of Ala-Gln using a metabolically engineered Escherichia coli strain. This method addresses the challenge of efficiently manufacturing Ala-Gln, which is crucial due to its clinical and nutritional importance【Tabata & Hashimoto, 2007】.
Biopharmaceutical Production : Krömer et al. (2011) focused on quantifying Ala-Gln in cell culture broth, noting its wide use as a stable L-glutamine source in cell culture for biopharmaceutical production. The study compared different detection systems for Ala-Gln, highlighting its role in optimizing production processes for biopharmaceuticals【Krömer et al., 2011】.
Clinical Outcomes in Critical Care : Goeters et al. (2002) investigated the impact of supplemental Ala-Gln in parenteral nutrition on clinical outcomes in ICU patients. Their findings suggest that Ala-Gln supplementation can significantly improve six-month survival rates for patients in intensive care, indicating its potential therapeutic benefits in critical care nutrition【Goeters et al., 2002】.
Efficient Production via Metabolic Engineering : Zhu et al. (2020) developed a metabolically engineered E. coli strain for efficient production of Ala-Gln, demonstrating its potential for industrial-scale production and applications in various fields like clinical treatment, post-operative rehabilitation, and sports healthcare【Zhu et al., 2020】.
Mucosal Proliferation in Human Ileum and Colon : Scheppach et al. (1994) found that both Gln and Ala-Gln stimulate crypt cell proliferation in the human ileum and colon, suggesting their potential role in enhancing gut barrier function, particularly during parenteral nutrition【Scheppach et al., 1994】.
Immunomodulatory Effects : A study by Briassouli et al. (2014) investigated the immunomodulatory effects of L-Ala-Gln, particularly in critically ill septic patients. Their findings indicate that high doses of L-Ala-Gln do not induce Th1, Th2, and Th17 cytokines in healthy or septic human PBMCs, shedding light on its role in immune response modulation【Briassouli et al., 2014】.
Mechanism of Action
Target of Action
D-Alanyl-L-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It primarily targets the gastrointestinal tract, where it exerts a protective effect . This protective effect reduces bacterial translocation, thus reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .
Mode of Action
This compound interacts with its targets by being broken down into L-glutamine, which is an essential nutrient for the cells . This breakdown happens gradually, allowing the cells to utilize the L-glutamine formed before it degrades into ammonia and pyrrolidine carboxylic acid . Ammonia can damage the cells, so the gradual breakdown of this compound into L-glutamine helps to prevent cell damage .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in the TCA cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport, which is particularly important for immune cells and the brain, especially in catabolic situations such as critical care and extenuating exercise .
Result of Action
The result of this compound’s action is the protection of the gastrointestinal tract and the reduction of bacterial translocation . This leads to a decrease in the risk of infections and infection-related problems . In cell culture, this compound is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability in aqueous solution makes it a suitable replacement for L-glutamine in cell culture environments . Additionally, its high solubility makes it valuable in parenteral nutrition, where it can be easily administered and absorbed .
Safety and Hazards
Future Directions
The therapeutic effect of D-Alanyl-L-glutamine after exhaustive exercise was more effective than preventive before exercise . The supplementation with this compound was more efficient for maintaining intestinal morphophysiology . The supplementation with GDP was more efficient to the organism as a whole .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427208 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205252-36-4 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of D-Alanyl-L-glutamine derivatives influence their ability to stimulate NK cell activity?
A1: The research by [] demonstrates that even minor structural modifications to this compound significantly impact its ability to stimulate NK cells. [] For instance, replacing the long octadecyl chain in BCH-527 (a lipophilic immunostimulant) with a shorter chain alcohol resulted in compound 9, 6-(D-alanyl-L-glutaminylamino)hexan-1-ol, which exhibited comparable in vitro NK cell stimulation to interleukin 2 (IL-2). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




